Benzenesulfonamide, N-methoxy-3-nitro-
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Overview
Description
Benzenesulfonamide, N-methoxy-3-nitro- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrases
Mechanism of Action
Target of Action
The primary target of N-methoxy-3-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and aiding in CO2 transport .
Mode of Action
N-methoxy-3-nitrobenzene-1-sulfonamide interacts with its target by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-methoxy-3-nitrobenzene-1-sulfonamide. For instance, the binding profile of similar sulfonamides to carbonic anhydrase shows a U-shape dependence on pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-methoxy-3-nitro- typically involves the nitration of N-methoxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Nitration Reaction:
Industrial Production Methods
Industrial production of Benzenesulfonamide, N-methoxy-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-methoxy-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: Benzenesulfonamide, N-methoxy-3-amino-
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used
Oxidation: Benzenesulfonamide, N-formyl-3-nitro-, Benzenesulfonamide, N-carboxy-3-nitro-
Scientific Research Applications
Benzenesulfonamide, N-methoxy-3-nitro- has several applications in scientific research:
Medicinal Chemistry:
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
Benzenesulfonamide, N-methoxy-3-nitro- can be compared with other sulfonamide derivatives:
Benzenesulfonamide, N-methyl-3-nitro-: Similar structure but with a methyl group instead of a methoxy group. It has different reactivity and binding properties.
Benzenesulfonamide, N-ethyl-3-nitro-: Contains an ethyl group, leading to variations in its chemical behavior and applications.
Benzenesulfonamide, N-methoxy-4-nitro-: The nitro group is positioned differently, affecting its reactivity and interaction with enzymes.
The uniqueness of Benzenesulfonamide, N-methoxy-3-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-methoxy-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBLEPVVLBJSFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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